2,3-Epithio-5alpha-androstane-17beta-ol
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Overview
Description
Epitiostanol is an androgenic anabolic steroid having potent anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers such as breast cancer. (NCI)
Scientific Research Applications
Understanding Androgen Metabolites and Brain Function
Recent research has elucidated the role of androgen metabolites in brain function, specifically highlighting how metabolites of dihydrotestosterone, such as 5alpha-androstane-3beta,17beta-diol (3beta-Diol), modulate the stress response through the hypothalamo-pituitary-adrenal axis. Interestingly, these actions are mediated by estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in the brain. This understanding prompts a reevaluation of the effects of androgen receptor signaling pathways (Handa, Pak, Kudwa, Lund, & Hinds, 2008).
Androgens and Seizure Modulation
The interaction between androgens and seizure processes has been a subject of interest, with testosterone and its metabolites, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), showing potential antiseizure effects. These effects seem to be mediated through actions in the hippocampus, a crucial area for androgen action and a common site for various seizure disorders. This research highlights the potential for androgens and their metabolites in modulating seizure susceptibility and offers insights into novel therapeutic avenues (Rhodes & Frye, 2004).
Xenobiotic Receptors and Metabolic Syndrome
PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor) play significant roles in the transcriptional regulation of metabolic enzymes and drug transporters. These xenobiotic receptors also impact energy metabolism, including gluconeogenesis, lipogenesis, and β-oxidation. Understanding the function of these receptors in hepatic glucose and lipid metabolism could pave the way for novel therapeutic strategies targeting metabolic syndrome, obesity, and diabetes. This highlights the potential of xenobiotic receptors as targets for managing metabolic dysfunctions (Chen et al., 2019).
Properties
Molecular Formula |
C19H30OS |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15?,16?,17-,18-,19-/m0/s1 |
InChI Key |
OBMLHUPNRURLOK-SRHOXBKMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5C(C4)S5)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |
Synonyms |
10275-S 2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol epithiostanol epitiostanol Thiodrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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